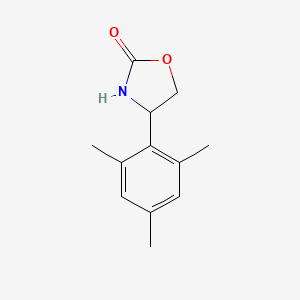

4-Mesityloxazolidin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

4-(2,4,6-trimethylphenyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C12H15NO2/c1-7-4-8(2)11(9(3)5-7)10-6-15-12(14)13-10/h4-5,10H,6H2,1-3H3,(H,13,14) |

InChI Key |

LVXSGRRSWHKWMH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2COC(=O)N2)C |

Origin of Product |

United States |

Synthetic Methodologies for 4 Mesityloxazolidin 2 One and Chiral Oxazolidinone Scaffolds

General Synthesis Strategies for Oxazolidin-2-ones

The construction of the oxazolidin-2-one core can be achieved through several reliable synthetic routes. These methods often involve the formation of the carbamate (B1207046) functionality and subsequent intramolecular cyclization.

Cyclization Reactions from Amino Alcohols and Carbonyl Sources

Commonly employed carbonyl sources include:

Phosgene and its derivatives: Phosgene (COCl₂) and its safer liquid equivalent, triphosgene, are highly reactive and effective for this transformation. The reaction typically proceeds via an intermediate isocyanate or chloroformate, which readily undergoes intramolecular cyclization.

Dialkyl Carbonates: Reagents such as diethyl carbonate and dimethyl carbonate offer a less hazardous alternative to phosgene. These reactions often require a base and elevated temperatures to proceed efficiently.

Urea (B33335): The reaction of an amino alcohol with urea, upon heating, can also yield oxazolidinones through the elimination of ammonia.

Carbon Dioxide (CO₂): As a green and sustainable C1 source, CO₂ has been increasingly utilized for oxazolidinone synthesis. This method often requires the use of catalysts to activate the otherwise stable CO₂ molecule.

The general mechanism for the cyclization of a β-amino alcohol with a carbonyl source is depicted below:

Scheme 1: General synthesis of oxazolidin-2-ones from β-amino alcohols and a carbonyl source.

| Carbonyl Source | Typical Conditions | Advantages | Disadvantages |

| Phosgene/Triphosgene | Base (e.g., pyridine (B92270), triethylamine), low temperature | High reactivity, good yields | High toxicity, requires careful handling |

| Diethyl Carbonate | Base (e.g., K₂CO₃, NaOMe), heat | Less hazardous, readily available | Requires higher temperatures, longer reaction times |

| Urea | Heat | Inexpensive, readily available | High temperatures, potential for side reactions |

| Carbon Dioxide | Catalyst (e.g., metal complexes, ionic liquids), pressure | Sustainable, non-toxic | Requires activation, may require high pressure |

Carbonyloxylation and Related Annulation Pathways

Alternative strategies for the formation of the oxazolidinone ring involve carbonyloxylation and other annulation (ring-forming) reactions. These methods can offer different pathways to access diverse oxazolidinone structures.

One notable example is the reaction of aziridines with carbon dioxide. This method is highly atom-economical and can be catalyzed by various systems, including Lewis acids and organocatalysts. The reaction proceeds via the ring-opening of the aziridine by a nucleophilic attack from the activated CO₂ or a carbonate equivalent, followed by intramolecular cyclization.

Another approach involves the intramolecular cyclization of unsaturated carbamates. For instance, allylic or propargylic carbamates can undergo metal-catalyzed cyclization reactions to afford oxazolidinone derivatives. These methods are particularly useful for synthesizing oxazolidinones with additional functional groups.

Stereoselective Synthesis of 4-Mesityloxazolidin-2-one

While no direct synthesis of this compound has been explicitly reported in the reviewed literature, its stereoselective synthesis can be envisioned through established methodologies for analogous 4-aryl-oxazolidin-2-ones. The bulky and sterically demanding mesityl group (2,4,6-trimethylphenyl) presents unique synthetic challenges and opportunities for high stereocontrol.

Chiral Pool Approaches Utilizing Mesityl-Containing Precursors

A chiral pool approach leverages readily available enantiopure starting materials to synthesize the target molecule. For the synthesis of enantiomerically pure this compound, a suitable chiral precursor would be a mesityl-substituted amino alcohol.

A plausible synthetic route would commence with a chiral mesityl-containing starting material, such as (R)- or (S)-2-amino-2-(mesityl)ethanol. This precursor could potentially be synthesized from mesityl-glyoxal or a related α-keto aldehyde through stereoselective amination or reduction of an oxime derivative. Once the chiral amino alcohol is obtained, its cyclization to the corresponding oxazolidin-2-one can be achieved using the methods described in section 2.1.1.

The reaction of (R)- or (S)-2-amino-2-(mesityl)ethanol with a carbonyl source like diethyl carbonate in the presence of a base would be a direct method to form the desired (R)- or (S)-4-Mesityloxazolidin-2-one. The stereochemistry at the C4 position would be retained from the starting chiral amino alcohol.

| Precursor | Reagent | Product |

| (R)-2-amino-2-(mesityl)ethanol | Diethyl carbonate, K₂CO₃ | (R)-4-Mesityloxazolidin-2-one |

| (S)-2-amino-2-(mesityl)ethanol | Diethyl carbonate, K₂CO₃ | (S)-4-Mesityloxazolidin-2-one |

De novo Asymmetric Synthesis Routes to the Oxazolidinone Core

De novo asymmetric synthesis involves the creation of the chiral center during the reaction sequence. Several catalytic asymmetric methods can be adapted for the synthesis of chiral this compound.

One promising approach is the asymmetric hydrogenation of a corresponding 4-mesityl-oxazol-2-one precursor. Chiral transition metal catalysts, particularly those based on rhodium or ruthenium with chiral phosphine ligands, have been successfully employed for the asymmetric hydrogenation of unsaturated heterocycles, including oxazolones. The bulky mesityl group could play a significant role in directing the stereochemical outcome of the hydrogenation.

Another strategy involves the asymmetric aminohydroxylation of a mesityl-substituted alkene. This reaction, often catalyzed by osmium in the presence of a chiral ligand, can directly install the required amino and hydroxyl groups in a stereocontrolled manner, which can then be cyclized to the oxazolidinone.

Modern Catalytic Approaches in Oxazolidinone Formation

Recent advances in catalysis have provided more efficient and environmentally benign methods for the synthesis of oxazolidinones. These approaches often offer higher yields, milder reaction conditions, and improved stereoselectivity.

Organocatalysis: Chiral organic molecules, such as proline and its derivatives, have been used to catalyze the asymmetric synthesis of oxazolidinones. For example, organocatalysts can be employed in the asymmetric aldol (B89426) reaction to generate chiral β-hydroxy carbonyl compounds, which are precursors to 4,5-disubstituted oxazolidin-2-ones. nih.gov

Metal-Catalyzed Reactions: A wide range of transition metals, including palladium, copper, gold, and silver, have been utilized to catalyze various transformations leading to oxazolidinones. organic-chemistry.org

Palladium-catalyzed reactions, such as the intramolecular aminohydroxylation of alkenes, have proven effective for the synthesis of substituted oxazolidinones. organic-chemistry.org

Copper and Silver-catalyzed reactions have been employed for the carboxylative cyclization of propargylic amines with CO₂. organic-chemistry.org

Gold-catalyzed intramolecular cyclizations of alkynyl carbamates provide another efficient route to oxazolidinones.

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. Lipases, for example, can be used for the kinetic resolution of racemic amino alcohols, providing access to enantiopure precursors for chiral oxazolidinone synthesis.

These modern catalytic methods provide powerful tools for the synthesis of complex and stereochemically defined oxazolidinone structures, and their application to the synthesis of this compound holds significant promise.

Copper-Catalyzed N-Arylation of Hindered Oxazolidinones

Copper-catalyzed N-arylation, a variation of the Ullmann condensation, is a powerful tool for forming the C-N bond between an oxazolidinone nitrogen and an aryl group. This method is particularly useful for the synthesis of N-aryl oxazolidinones, which are key structural motifs in various pharmaceuticals. An efficient method for the intermolecular N-arylation of oxazolidinones utilizes catalytic copper in the presence of a bidentate ligand. This approach is scalable and can be used to prepare enantiopure N-aryl β-amino alcohols. The required chiral oxazolidinones are often readily available or can be synthesized from natural or unnatural amino acids.

The reaction conditions often involve a copper(I) salt, such as copper iodide (CuI), a ligand, a base, and an aryl halide. The bidentate ligand is thought to enhance the solubility of the copper salt and stabilize the active Cu(I) species. For instance, the coupling of aryl bromides with oxazolidinones has been achieved in excellent yields using CuI with 1,2-diaminocyclohexane as the ligand and potassium carbonate (K₂CO₃) as the base in refluxing dioxane.

A one-pot synthesis of N-aryl oxazolidinones has also been developed, starting from amino alcohol carbamates. This sequential process involves an intramolecular cyclization to form the oxazolidinone ring, followed by a copper-catalyzed cross-coupling with aryl iodides. This methodology is advantageous due to its mild reaction conditions and tolerance of a wide range of functional groups on the aryl iodide, including nitriles, ketones, and ethers.

| Catalyst System | Arylating Agent | Base | Solvent | Temperature | Yield | Reference |

| CuI / 1,2-diaminocyclohexane | Aryl bromides/iodides | K₂CO₃ | Dioxane | Reflux | Excellent | |

| CuI / TMEDA | Arylboronic acids | - | Methanol | Room Temp | Good to Excellent | |

| Copper / bidentate ligand | Aryl halides | - | - | - | Good | |

| Copper catalyst | Aryl iodides | - | Acetonitrile | Mild | Good |

Transformations Involving Diaryliodonium Salts

Diaryliodonium salts have emerged as effective arylating agents for a variety of nucleophiles, including the nitrogen of oxazolidinones. These hypervalent iodine(III) compounds can participate in copper-catalyzed N-arylation reactions under mild, ligand-free conditions. This method has proven successful for the arylation of sterically hindered 4-alkyloxazolidinones, providing good to excellent yields. The reaction demonstrates broad scope with respect to both symmetric and unsymmetric, as well as ortho-substituted, diaryliodonium salts.

The use of diaryliodonium salts offers an alternative to traditional cross-coupling reactions that often require harsher conditions. The reaction typically proceeds with a catalytic amount of a simple copper salt, such as CuI, in a suitable solvent like toluene. The efficiency of the arylation can be influenced by the nature of the counterion on the diaryliodonium salt and the substituents on the aryl rings. For instance, unsymmetrical diaryliodonium salts bearing a 2,4,6-trimethoxyphenyl (TMP) group as a non-transferable auxiliary group have been used effectively.

A key advantage of this methodology is its applicability to the synthesis of complex molecules containing the oxazolidinone moiety, which are valuable in drug discovery. The development of these methods contributes to the preparation of novel bioactive compounds.

| Oxazolidinone Substrate | Diaryliodonium Salt | Catalyst | Base | Solvent | Yield | Reference |

| 4-isopropyloxazolidin-2-one | Diphenyliodonium triflate | CuI | Et₃N | Toluene | High | |

| 4-tert-butyloxazolidin-2-one | (4-Methoxyphenyl)(phenyl)iodonium triflate | CuI | Et₃N | Toluene | Good | |

| 4-alkyloxazolidinones | Symmetric and unsymmetric diaryliodonium salts | CuI | Et₃N | Toluene | Good to Excellent |

Photoredox-Catalyzed Routes to Substituted Oxazolidinones

Visible-light photoredox catalysis has become a powerful strategy for the construction and functionalization of organic molecules under mild conditions. This approach has been applied to the synthesis of substituted oxazolidinones through various reaction pathways. One such method involves a one-pot, three-component cascade reaction that combines a photoredox-catalyzed radical addition with a formal [3+2] annulation. This process allows for the concise synthesis of oxazolidine derivatives in good to excellent yields under mild reaction conditions.

The generation of N-centered radicals from oxazolidinones using a photocatalytic approach is another promising strategy. These radicals can then participate in amidation reactions with various aromatic substrates. This method is being explored for the synthesis of pharmaceutical ingredients like Linezolid and Eperezolid. The reactions can be performed under both traditional batch and continuous flow conditions, with the latter offering advantages for scalability.

Furthermore, heterogeneous photocatalysis has been employed for the C(sp³)–H bond activation of 2-oxazolidinones, leading to their conversion into valuable oxazolidine-2,4-diones. An anthraquinone-resorcinol-based donor-acceptor polymer has been used as a heterogeneous photocatalyst for this oxygenation reaction under visible light.

| Reaction Type | Key Intermediates | Catalyst | Light Source | Key Features | Reference |

| Radical addition / [3+2] annulation | Radicals | Photoredox catalyst | Visible light | One-pot, three-component, mild conditions | |

| N-centered radical amidation | N-oxazolidinone radicals | Photocatalyst | Visible light | Synthesis of pharmaceutical analogues | |

| C(sp³)–H Oxygenation | - | Heterogeneous polymer photocatalyst | Tuna Blue LED | Conversion to oxazolidine-2,4-diones |

Transition Metal-Mediated Cycloadditions for Ring Construction

Transition metal-catalyzed cycloaddition reactions provide an atom-economical and efficient means of constructing cyclic structures, including the oxazolidinone ring. These reactions often involve the combination of two or more unsaturated molecules to form a ring, with the metal catalyst playing a crucial role in controlling the reaction's regio- and stereoselectivity.

While a broad range of transition metals are used in cycloadditions to form various ring sizes, specific applications to oxazolidinone synthesis are noteworthy. For instance, the cycloaddition of aziridines with carbon dioxide or isocyanates, catalyzed by transition metal complexes, can yield oxazolidinones. Nickel-catalyzed cycloaddition of aziridines with isocyanates has been shown to produce iminooxazolidine derivatives, which can then isomerize to imidazolidinones.

Formal [3+2] cycloaddition reactions are also a valuable tool. A transition-metal-free, regioselective [3+2] annulation of azadienes with haloalcohols has been developed for the synthesis of highly functionalized spiro-oxazolidines under mild conditions. While not a direct synthesis of the core this compound, these cycloaddition strategies highlight the versatility of this approach for constructing diverse and complex oxazolidinone-containing scaffolds. The development of new catalytic systems continues to expand the scope and utility of these transformations in organic synthesis.

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. For the synthesis of this compound and related oxazolidinones, several aspects of green chemistry are being considered to reduce the environmental impact and improve the sustainability of the processes.

One key area of focus is the use of greener solvents and reaction conditions. The development of syntheses that can be performed in water or other environmentally benign solvents, or even under solvent-free conditions, is a significant goal. For example, the cycloaddition of CO₂ to aziridines to form oxazolidinones can be conducted under neat conditions, representing an atom-economic and green procedure.

The use of carbon dioxide (CO₂) as a C1 source for constructing the oxazolidinone ring is another important green chemistry approach. CO₂ is an abundant, inexpensive, and non-toxic renewable carbon source. Catalytic methods that efficiently incorporate CO₂ into organic molecules are highly desirable. Organocatalytic continuous flow synthesis has been developed for the conversion of epoxy amines into 2-oxazolidinones using CO₂, with a recyclable and stable polystyrene-supported catalyst.

| Green Chemistry Principle | Application in Oxazolidinone Synthesis | Examples |

| Atom Economy | Cycloaddition reactions where all atoms of the reactants are incorporated into the product. | Synthesis of oxazolidinones from CO₂ and aziridines. |

| Use of Renewable Feedstocks | Utilization of CO₂ as a C1 building block. | Organocatalytic conversion of epoxy amines and CO₂ to oxazolidinones. |

| Safer Solvents and Auxiliaries | Performing reactions in water or under solvent-free conditions. | Neat synthesis of oxazolidinones via cycloaddition. |

| Energy Efficiency | Use of microwave irradiation to reduce reaction times and energy consumption. | Microwave-assisted synthesis of heterocyclic compounds. |

| Catalysis | Employing recyclable and non-toxic catalysts. | Polystyrene-supported organocatalysts for continuous flow synthesis. |

Applications of 4 Mesityloxazolidin 2 One As a Chiral Auxiliary in Asymmetric Synthesis

Fundamental Principles of Chiral Auxiliary-Mediated Asymmetric Inductionwikipedia.orgdigimat.innih.gov

Chiral auxiliaries function by being covalently attached to a prochiral substrate, a molecule that can be converted into a chiral product. libretexts.org This creates a new, diastereomeric intermediate. The inherent chirality of the auxiliary then influences the approach of reagents in subsequent reactions, leading to the preferential formation of one diastereomer over the other. york.ac.uk After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse, making the process more efficient. york.ac.uk

The effectiveness of a chiral auxiliary is determined by several factors: it should be readily available in enantiomerically pure form, easy to attach and remove, and provide high levels of stereocontrol. york.ac.uk Oxazolidinone auxiliaries, including 4-Mesityloxazolidin-2-one, have proven to be highly effective in a variety of asymmetric transformations such as alkylations, aldol (B89426) reactions, and Diels-Alder reactions. researchgate.netsigmaaldrich.comorgsyn.org

The first step in utilizing a chiral auxiliary is its attachment to the prochiral substrate. For oxazolidinone auxiliaries, this typically involves the formation of an N-acyl derivative. nih.gov

The most common method for attaching a prochiral acyl group to an oxazolidinone is through acylation of the nitrogen atom. This is often achieved by reacting the oxazolidinone with a carboxylic acid derivative, such as an acid chloride or acid anhydride, in the presence of a base. nih.gov The resulting N-acyl oxazolidinone is a key intermediate where the chiral auxiliary is poised to direct subsequent stereoselective reactions. sci-hub.se

A mild and efficient method for this transformation involves the use of acid fluorides with gentle bases like triethylamine (B128534) or diisopropylethylamine. nih.gov This approach offers high yields for a variety of substrates. nih.gov

The choice of coupling reagents and reaction conditions is crucial for achieving high efficiency in the formation of N-acyl oxazolidinones. The use of highly reactive acylating agents like acid chlorides often requires a stoichiometric amount of a base, such as pyridine (B92270) or triethylamine, to neutralize the HCl generated during the reaction. Less reactive starting materials may necessitate the use of stronger bases or activating agents.

The following table summarizes typical conditions for the N-acylation of oxazolidinones, which are applicable to this compound.

Table 1: Representative Conditions for N-Acylation of Oxazolidinones

| Acylating Agent | Base | Solvent | Typical Yield (%) |

| Acid Chloride | Pyridine or Triethylamine | Dichloromethane | >90 |

| Acid Anhydride | DMAP (catalytic), Triethylamine | Dichloromethane | >90 |

| Carboxylic Acid | DCC, DMAP (catalytic) | Dichloromethane | 80-95 |

| Acid Fluoride | Triethylamine or Diisopropylethylamine | Dichloromethane | up to 98 nih.gov |

This table presents generalized data. Specific yields can vary based on the substrate and precise reaction conditions.

Once the chiral auxiliary is attached, it exerts stereocontrol through a combination of steric and electronic effects. The conformation of the N-acyl oxazolidinone intermediate is key to understanding the origin of the high diastereoselectivities observed in its reactions.

The bulky mesityl group at the C4 position of the oxazolidinone ring plays a critical role in shielding one face of the enolate derived from the N-acyl group. researchgate.net When the N-acyl oxazolidinone is treated with a base, such as lithium diisopropylamide (LDA), a Z-enolate is typically formed. sci-hub.seuwindsor.ca The conformation of this enolate is such that the mesityl group effectively blocks one of the two faces of the enolate double bond. nih.gov Consequently, an incoming electrophile will preferentially approach from the less sterically hindered face, leading to the formation of one diastereomer in high excess. uwindsor.ca

For instance, in alkylation reactions, the electrophile adds to the enolate face opposite to the bulky mesityl group, resulting in a predictable stereochemical outcome. uwindsor.ca This steric control is a fundamental principle behind the success of Evans-type oxazolidinones in asymmetric synthesis. nih.gov

In many reactions of N-acyl oxazolidinones, particularly aldol additions, chelation control plays a significant role in determining the stereochemical outcome. digimat.innih.gov This model involves the formation of a rigid, chelated intermediate with a Lewis acid. nih.gov

For example, in boron-mediated aldol reactions, the boron triflate coordinates to both the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring. uwindsor.ca This chelation locks the conformation of the enolate, presenting a well-defined steric environment. nih.gov The aldehyde then approaches the enolate from the less hindered face, leading to a highly diastereoselective aldol addition. uwindsor.ca The Zimmerman-Traxler transition state model is often invoked to explain the observed syn-stereoselectivity in these reactions. uwindsor.ca

The interplay between the steric bulk of the mesityl group and the conformational rigidity imposed by chelation leads to the high levels of asymmetric induction characteristic of this compound and related chiral auxiliaries. digimat.innih.gov

Diastereoselective Control Mechanisms in Auxiliary-Bound Substrates

Asymmetric Alkylation Reactions Driven by this compound Auxiliaries

Asymmetric alkylation of enolates derived from N-acyl oxazolidinones is a powerful and widely used method for the stereoselective construction of carbon-carbon bonds. nih.gov The chiral auxiliary, such as this compound, effectively directs the approach of the electrophile to one face of the enolate, leading to a high degree of diastereoselectivity.

The general strategy involves the acylation of the this compound auxiliary, followed by deprotonation with a strong base to form a rigid, chelated (Z)-enolate. williams.edu This enolate then reacts with an alkyl halide or other electrophile. The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered side. williams.edu

The process can be summarized as follows:

Acylation: The this compound is acylated to introduce the desired acyl group.

Enolate Formation: The N-acyl oxazolidinone is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), at low temperatures (e.g., -78 °C) to generate the corresponding metal enolate. beilstein-journals.orgcaltech.eduvanderbilt.edu

Alkylation: The enolate is then reacted with an electrophile (e.g., an alkyl halide) to introduce the new alkyl group at the α-position. libretexts.org

Auxiliary Cleavage: The chiral auxiliary is subsequently removed to yield the enantiomerically enriched product. caltech.edu

This methodology has been successfully applied to a variety of electrophiles, including benzyl (B1604629) bromide, allyl iodide, and methyl iodide, resulting in the corresponding alkylated products in good yields and with excellent diastereoselectivity. beilstein-journals.org

The stereochemical outcome of the alkylation is primarily controlled by the steric hindrance provided by the substituent at the C4 position of the oxazolidinone ring. For this compound, the bulky mesityl group would be expected to provide a high degree of facial shielding. The formation of a chelated (Z)-enolate with the metal counterion (typically Li⁺ or Na⁺) creates a rigid six-membered ring structure, which further enhances the stereodirecting effect. caltech.edu The electrophile then approaches from the face opposite to the bulky C4 substituent.

Several factors can influence the diastereoselectivity of the alkylation reaction:

Temperature: Lower temperatures, typically -78 °C, are generally preferred for enolate formation and alkylation to ensure kinetic control and prevent enolate equilibration, which could lead to lower diastereoselectivity. caltech.eduvanderbilt.edu

Solvent: The choice of solvent can affect the stability and aggregation state of the enolate. publish.csiro.au Tetrahydrofuran (THF) is a commonly used solvent for these reactions. caltech.edu

Base: The base used for deprotonation plays a crucial role. Strong, non-nucleophilic bases like LDA and NaHMDS are effective in cleanly generating the desired enolate. beilstein-journals.org The choice of base can sometimes influence the yield and diastereoselectivity. beilstein-journals.org In some cases, the use of excess base has been shown to cause epimerization of the newly formed stereocenter, although this can often be mitigated by modifying the reaction conditions. bath.ac.uk

Counterion: The nature of the metal counterion (e.g., Li⁺, Na⁺, Ti⁴⁺, Zr⁴⁺) can influence the geometry and reactivity of the enolate. caltech.edunih.gov For instance, zirconium enolates of N-(arylacetyl)oxazolidinones have been used for the stereoselective α-tertiary alkylation with tertiary alkyl halides, a challenging transformation. nih.gov

The following table summarizes the results of an optimization study for the asymmetric benzylation of a polymer-supported 2-imidazolidinone chiral auxiliary, which provides insights into the effects of different bases.

| Entry | Base | Equivalents of Base/BnBr | Time (h) | Yield (%) | Diastereomeric Excess (de) (%) |

| 1 | LiHMDS | 3/10 | 24 | trace | — |

| 2 | LDA | 3/10 | 24 | 25 | >99 |

| 3 | NaHMDS | 3/10 | 24 | 32 | >99 |

| 4 | NaHMDS | 5/10 | 24 | 40 | >99 |

| 5 | NaHMDS | 5/10 | 12 | 30 | >99 |

| Table adapted from a study on a similar chiral auxiliary system, highlighting the impact of reaction parameters. beilstein-journals.org |

Asymmetric Aldol Reactions and Other Carbonyl Additions

Asymmetric aldol reactions are fundamental transformations in organic synthesis for the construction of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals. The use of N-acyl oxazolidinones as chiral auxiliaries in these reactions provides reliable and predictable stereochemical control. wikipedia.orgmasterorganicchemistry.com

The aldol reaction of an N-acyl oxazolidinone proceeds through the formation of a specific enolate isomer, which then reacts with an aldehyde. youtube.com The stereochemical outcome is largely determined by the geometry of this enolate and the steric environment created by the chiral auxiliary. For N-propionyl oxazolidinones, treatment with a Lewis acid like dibutylboron triflate and a tertiary amine base selectively generates the Z-enolate. This enolate then reacts with an aldehyde via a six-membered, chair-like Zimmerman-Traxler transition state. google.com

The substituent at the C4 position of the oxazolidinone ring plays a crucial role in shielding one of the enolate's faces. wikipedia.org In the case of this compound, the sterically demanding mesityl group is expected to provide an exceptionally high degree of facial shielding compared to smaller substituents like isopropyl or even phenyl. This enhanced steric hindrance would force the aldehyde to approach from the less hindered face, leading to a high preference for the syn-aldol product. orgsyn.org While specific research data for the 4-mesityl derivative is not extensively documented, the principles established with other Evans auxiliaries allow for a confident prediction of its behavior. The expected high diastereoselectivity makes it a potentially superior auxiliary for challenging aldol additions where other auxiliaries might offer insufficient stereocontrol.

Table 1: Representative Diastereoselectivity in Evans Aldol Reactions This table illustrates the general performance of related Evans auxiliaries, highlighting the expected high selectivity for the 4-mesityl variant due to increased steric bulk.

| 4-Substituent (R) | Aldehyde | Diastereomeric Ratio (syn:anti) | Reference |

| Isopropyl | Isobutyraldehyde | >99:1 | google.com |

| Benzyl | Benzaldehyde | 97:3 | google.com |

| Mesityl (Predicted) | Various | >99:1 | - |

Conjugate addition reactions, or Michael additions, are vital for forming carbon-carbon bonds at the β-position of α,β-unsaturated carbonyl compounds. sigmaaldrich.comresearchgate.net When an N-enoyl oxazolidinone is used as the Michael acceptor, the chiral auxiliary at the C4 position directs the approach of the nucleophile, resulting in a diastereoselective 1,4-addition. uwindsor.ca

The reaction of an N-enoyl-4-mesityloxazolidin-2-one with a nucleophile, such as an organocuprate or a soft enolate, is anticipated to proceed with a high degree of stereocontrol. The bulky mesityl group would effectively block one face of the s-cis conformation of the enoyl moiety, compelling the nucleophile to attack from the opposite face. This leads to the formation of one diastereomer in significant excess. The level of diastereoselectivity in these reactions is directly correlated with the steric bulk of the C4 substituent. Therefore, the mesityl group is expected to confer higher selectivity than less bulky groups like phenyl or benzyl, making it a valuable tool for establishing stereocenters in 1,4-addition reactions. wikipedia.org

Asymmetric Diels-Alder Reactions and Other Cycloaddition Transformations

The Diels-Alder reaction is a powerful pericyclic reaction that forms a six-membered ring through a [4+2] cycloaddition between a conjugated diene and a dienophile. masterorganicchemistry.comorganic-chemistry.org When a chiral N-acryloyl oxazolidinone acts as the dienophile, the reaction can proceed with high diastereoselectivity, which is often enhanced by the use of a Lewis acid catalyst. sigmaaldrich.comnih.gov The Lewis acid coordinates to the carbonyl oxygen atoms of the N-acryloyl oxazolidinone, locking it into a rigid conformation and increasing its reactivity.

For N-acryloyl-4-mesityloxazolidin-2-one, the mesityl group would sterically hinder one face of the dienophile. In the Lewis acid-catalyzed transition state, the diene is expected to approach from the face opposite to the bulky mesityl group, leading to the preferential formation of one diastereomeric cycloadduct. nih.gov The endo-adduct is typically favored due to secondary orbital interactions. masterorganicchemistry.com The significant steric presence of the mesityl group would likely result in exceptionally high endo/exo and facial diastereoselectivity, surpassing that of smaller auxiliaries.

Table 2: Endo/Exo and Diastereomeric Ratios in Asymmetric Diels-Alder Reactions Illustrative data for a common Evans auxiliary, predicting superior performance for the 4-mesityl analogue.

| N-Acryloyl Auxiliary | Diene | Lewis Acid | endo:exo Ratio | Diastereomeric Ratio (endo) | Reference |

| (S)-4-Benzyl-2-oxazolidinone | Cyclopentadiene | Et₂AlCl | >100:1 | 98:2 | nih.gov |

| (S)-4-Mesityl-2-oxazolidinone (Predicted) | Cyclopentadiene | Et₂AlCl | >100:1 | >99:1 | - |

Applications in Total Synthesis of Complex Natural Products and Analogues

Chiral auxiliaries are indispensable tools in the total synthesis of complex, biologically active natural products. nih.govgoogle.com Evans-type oxazolidinones have been featured in numerous syntheses to set key stereocenters that would be difficult to control otherwise. While specific published total syntheses employing this compound are not prominent, its potential utility can be inferred from syntheses using other Evans auxiliaries.

For instance, in the synthesis of complex polyketide natural products, iterative aldol reactions are often required to build up the carbon skeleton with the correct stereochemistry. The high diastereoselectivity offered by an auxiliary like this compound would be highly advantageous in such a context, ensuring the correct relative stereochemistry at each step and simplifying purification. Similarly, in syntheses requiring key conjugate addition or Diels-Alder steps, the enhanced stereocontrol from the mesityl group could be the deciding factor in the success of a synthetic route. After the desired chiral center is set, the auxiliary can be cleaved under mild conditions (e.g., hydrolysis with lithium hydroperoxide) to reveal the carboxylic acid, alcohol, or other functional groups without disturbing the newly created stereocenter. publish.csiro.au

Comparative Analysis of this compound with Established Chiral Auxiliaries

The effectiveness of an Evans-type chiral auxiliary is primarily judged by the degree of diastereoselectivity it imparts in asymmetric reactions. This selectivity is a direct consequence of the steric bulk of the substituent at the C4 position. numberanalytics.com

Compared to widely used auxiliaries derived from valine (R = isopropyl) and phenylalanine (R = benzyl), the 4-mesityl derivative possesses a significantly larger and more rigid directing group.

(vs. 4-Isopropyl/4-Benzyl): The isopropyl and benzyl groups are effective at directing incoming reagents, routinely providing diastereomeric excesses greater than 95:5. However, the mesityl group, with its two ortho-methyl substituents, presents a much larger steric shield. This increased bulk is expected to lead to even higher, potentially near-perfect, diastereoselectivity (>99:1) in aldol, conjugate addition, and Diels-Alder reactions. This can be particularly beneficial in cases where the reacting partners are sterically demanding, and smaller auxiliaries might fail to provide adequate stereocontrol.

(vs. SuperQuat Auxiliaries): Another class of highly effective auxiliaries are the "SuperQuat" oxazolidinones, which feature gem-dimethyl substitution at the C5 position. This substitution helps to lock the conformation of the C4 substituent. While this compound does not have C5 substitution, the inherent bulk and restricted rotation of the mesityl group itself provide a strong conformational bias, likely achieving a similar level of facial shielding and high diastereoselectivity.

The primary trade-off for the enhanced selectivity of the 4-mesityl auxiliary might be a decrease in reaction rates for the acylation of the auxiliary or the subsequent bond-forming reaction due to steric hindrance near the reaction center. However, for difficult transformations requiring the highest possible level of stereocontrol, this compound represents a potentially superior option within the family of Evans auxiliaries.

Mechanistic Investigations and Computational Studies of 4 Mesityloxazolidin 2 One Reactions

Elucidation of Reaction Mechanisms in Asymmetric Transformations

The high degree of stereocontrol exerted by 4-Mesityloxazolidin-2-one in asymmetric transformations, such as alkylation and aldol (B89426) reactions, is attributed to a combination of steric and electronic factors that govern the formation of key intermediates and the energies of competing transition states. The foundational principle lies in the covalent attachment of the auxiliary to a prochiral substrate, followed by a diastereoselective reaction, and subsequent removal of the auxiliary.

In these reactions, the N-acylated this compound is deprotonated to form a rigid enolate. The geometry of this enolate and the steric hindrance provided by the mesityl group are crucial in directing the approach of an electrophile. For instance, in aldol reactions, the formation of a Z-enolate is generally favored, which then proceeds through a highly organized, chair-like six-membered transition state, famously known as the Zimmerman-Traxler model. The bulky mesityl group effectively shields one face of the enolate, compelling the electrophile to approach from the less hindered side, thus leading to a high diastereoselectivity in the product.

Identification of Key Intermediates and Transition States

The stereochemical outcome of reactions mediated by this compound is determined by the relative energies of the diastereomeric transition states. In the context of aldol reactions, the formation of a boron enolate leads to a well-defined Zimmerman-Traxler transition state. In this model, the metal cation (often boron or titanium) coordinates to both the enolate oxygen and the carbonyl oxygen of the aldehyde, creating a rigid, chair-like six-membered ring.

The substituents on this ring will preferentially occupy equatorial positions to minimize steric strain. The large mesityl group on the oxazolidinone ring dictates the facial selectivity of the reaction. The aldehyde approaches the enolate from the face opposite to the bulky mesityl group. This leads to the formation of the syn-aldol product. Computational studies on related Evans auxiliaries have provided significant insights into the geometries and energies of these transition states, corroborating the predictions of the Zimmerman-Traxler model. While specific studies on the 4-mesityl derivative are less common, the established principles for other bulky substituents strongly suggest a similar, highly ordered transition state.

Role of Substrate-Auxiliary and Reagent-Auxiliary Interactions

The interactions between the substrate, the chiral auxiliary, and the reagents are fundamental to achieving high stereoselectivity. The covalent bond between the substrate and the this compound auxiliary creates a chiral environment around the reacting center. The primary interaction is steric repulsion between the bulky mesityl group and the incoming electrophile. This repulsion effectively blocks one face of the enolate, forcing the electrophile to attack from the opposite, less hindered face.

Furthermore, chelation control plays a significant role, particularly in aldol reactions. The Lewis acidic metal center, used to generate the enolate, coordinates with both the enolate oxygen and the carbonyl oxygen of the auxiliary. This chelation locks the conformation of the enolate, enhancing the facial bias established by the mesityl group. The choice of the Lewis acid can also influence the geometry of the transition state and, consequently, the stereochemical outcome.

Kinetic Studies of Asymmetric Inductions

While thermodynamic control dictates the final product distribution in many reversible reactions, the stereochemical outcome of asymmetric inductions using chiral auxiliaries is often under kinetic control. The diastereomeric products are formed at different rates due to a difference in the activation energies of the competing diastereomeric transition states.

Determination of Rate Laws and Rate-Determining Steps

Detailed kinetic studies on reactions involving this compound are not extensively reported in the literature. However, general principles derived from studies of other Evans auxiliaries can be applied. For many asymmetric alkylation and aldol reactions, the carbon-carbon bond-forming step is considered to be the rate-determining step. The rate of the reaction is dependent on the concentrations of the enolate and the electrophile.

A hypothetical rate law for an asymmetric alkylation could be expressed as:

Rate = k [N-acyl-4-Mesityloxazolidin-2-one enolate] [Electrophile]

The rate constant, k, would differ for the formation of the two diastereomers, with the major diastereomer being formed via the lower energy transition state and thus at a faster rate.

Analysis of Stereoselectivity-Determining Steps

The stereoselectivity of the reaction is determined in the first irreversible step where the new stereocenter is formed. In the case of alkylation and aldol reactions, this is the C-C bond-forming step. The difference in the free energy of activation (ΔΔG‡) between the two diastereomeric transition states dictates the ratio of the products. A larger ΔΔG‡ leads to higher diastereoselectivity.

The bulky mesityl group in this compound is expected to create a significant energy difference between the competing transition states, leading to high diastereomeric excesses. The transition state leading to the major diastereomer is stabilized by minimizing steric interactions, while the transition state for the minor diastereomer is destabilized by steric clashes between the electrophile and the mesityl group.

Computational Chemistry Approaches to Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the mechanisms of stereoselective reactions. These methods allow for the calculation of the geometries and energies of intermediates and transition states, providing a detailed picture of the reaction pathway.

For reactions involving Evans-type auxiliaries, DFT calculations have been used to:

Predict the preferred enolate geometry (E vs. Z).

Model the structures of diastereomeric transition states.

Calculate the activation energies for the formation of different stereoisomers.

Rationalize the observed stereochemical outcomes.

Density Functional Theory (DFT) Calculations for Geometries and Energies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the realm of organic chemistry, it is an indispensable tool for calculating the geometries of reactants, transition states, and products, as well as their corresponding energies. These calculations provide critical insights into reaction pathways and the origins of stereoselectivity.

For reactions involving this compound, DFT calculations are typically employed to model key intermediates, such as the enolates formed upon deprotonation of N-acyl derivatives. The bulky mesityl group plays a significant role in dictating the facial selectivity of subsequent reactions by creating a sterically hindered environment. DFT can precisely quantify the energetic consequences of this steric hindrance.

A typical DFT study would involve the optimization of the ground state geometries of the reactants and products, as well as the localization of the transition state structures connecting them. The difference in the calculated energies between the transition states leading to different stereoisomers allows for the prediction of the major product. For instance, in an alkylation reaction of an N-propionyl-4-mesityloxazolidin-2-one, two diastereomeric transition states are possible. DFT calculations can determine the relative activation energies for the formation of each diastereomer. nih.govpublish.csiro.au

Illustrative Data Table: Calculated Energies for Diastereomeric Transition States

Below is a representative data table illustrating the kind of information that would be obtained from a DFT study on the alkylation of an N-acyloxazolidinone. The energy difference between the two transition states is directly related to the diastereomeric ratio of the products.

| Transition State | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| TS-Re (Major) | 0.00 | 0.00 |

| TS-Si (Minor) | 2.50 | 2.65 |

Note: This data is illustrative and based on typical values for related chiral oxazolidinone systems. TS-Re refers to the transition state where the electrophile approaches from the Re face of the enolate, and TS-Si refers to the approach from the Si face.

Molecular Dynamics Simulations for Conformational Landscapes

While DFT is excellent for studying stationary points on a potential energy surface, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules. MD simulations model the movement of atoms and molecules over time, offering a view of the conformational landscape of a system. This is particularly important for flexible molecules like N-acyl-4-mesityloxazolidin-2-one derivatives, where the orientation of the acyl group and the mesityl group can influence reactivity.

MD simulations can be used to explore the preferred conformations of the chiral auxiliary-substrate adduct in solution. nih.govuoa.gr By simulating the molecule's behavior in a solvent box, researchers can identify the most populated conformational states and the energy barriers between them. This information is crucial for understanding how the chiral auxiliary controls the stereochemical outcome of a reaction, as the dominant conformation in the ground state often influences the geometry of the transition state.

Illustrative Data Table: Conformational Analysis from Molecular Dynamics

The following table provides a hypothetical summary of the results from an MD simulation, showing the populations of different conformers of an N-acyloxazolidinone.

| Conformer | Dihedral Angle (Mesityl-C4-N-C=O) | Population (%) | Relative Free Energy (kcal/mol) |

| A (Anti-periplanar) | 175° | 85 | 0.00 |

| B (Syn-periplanar) | 5° | 10 | 1.30 |

| C (Gauche) | 65° | 5 | 2.10 |

Note: This data is illustrative. The dihedral angle describes the relative orientation of the mesityl group and the acyl chain, which is critical for shielding one face of the enolate.

Prediction of Stereochemical Outcomes (e.g., Enantiomeric Excess, Diastereomeric Ratio)

The ultimate goal of these computational investigations is to accurately predict the stereochemical outcome of a reaction. This is achieved by combining the insights from both DFT and MD simulations. The diastereomeric ratio (d.r.) or enantiomeric excess (e.e.) can be predicted from the calculated energy difference between the diastereomeric transition states using the Boltzmann distribution equation.

For example, the energy difference (ΔΔG‡) between the two transition states in the illustrative DFT data table (2.65 kcal/mol) can be used to predict the diastereomeric ratio at a given temperature. A larger energy difference corresponds to a higher degree of stereoselectivity. Computational models that accurately reproduce experimental results can then be used to predict the outcomes of new reactions or to design more selective chiral auxiliaries. jlu.edu.cn

Illustrative Data Table: Predicted vs. Experimental Stereochemical Outcomes

This table demonstrates how computational predictions can be compared with experimental results to validate the computational model.

| Reaction | Computational ΔΔG‡ (kcal/mol) | Predicted d.r. (at 298 K) | Experimental d.r. |

| Alkylation with Benzyl (B1604629) Bromide | 2.8 | 99:1 | 98:2 |

| Aldol reaction with Benzaldehyde | 2.2 | 97:3 | 95:5 |

Note: This data is illustrative and serves to show the correlation between calculated energy differences and observed product ratios in reactions involving chiral oxazolidinones.

Advanced Spectroscopic and Spectrometric Characterization for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the stereochemistry of chiral centers.

High-Resolution 1D NMR (¹H, ¹³C, ¹⁹F) for Structural ElucidationOne-dimensional NMR spectra are fundamental for determining the basic structure of a molecule.

¹H NMR (Proton NMR): This technique would identify all unique proton environments in 4-Mesityloxazolidin-2-one. Key expected signals would include those for the protons on the oxazolidinone ring (at C4 and C5), the NH proton, and the aromatic and methyl protons of the mesityl group. Chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would reveal the connectivity of adjacent protons.

¹³C NMR (Carbon-13 NMR): This spectrum would show distinct signals for each unique carbon atom. Expected resonances would include the carbonyl carbon (C2), the carbons of the oxazolidinone ring (C4 and C5), and the aromatic and methyl carbons of the mesityl substituent.

¹⁹F NMR: This would only be applicable if the molecule contained fluorine atoms, which this compound does not.

Without experimental data, a table of chemical shifts and coupling constants cannot be generated.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and StereochemistryTwo-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, confirming, for example, the connectivity between the H4 and H5 protons on the oxazolidinone ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of proton signals to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between carbon and proton atoms, which is essential for connecting different fragments of the molecule, such as linking the mesityl group to the C4 position of the oxazolidinone ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which is critical for determining the relative stereochemistry, for instance, the cis or trans relationship between substituents on the oxazolidinone ring.

Specific correlation data from these experiments is required to construct data tables and provide a detailed analysis.

Mass Spectrometry Techniques for Molecular Integrity and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which aids in structural confirmation.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway CharacterizationIn tandem MS, the molecular ion is isolated and then fragmented. The resulting fragment ions provide detailed structural information. For this compound, characteristic fragmentation would likely involve the cleavage of the mesityl group, losses of CO or CO₂, and fragmentation of the oxazolidinone ring. Analyzing these pathways helps to verify the proposed structure.

A detailed table of fragmentation data cannot be created without the relevant experimental spectra.

A thorough and scientifically accurate article on the advanced spectroscopic and spectrometric characterization of this compound cannot be generated due to the absence of specific, published research data for this compound. The general principles of the required analytical techniques are well-established, but their specific application and the resulting data for the title compound are not available in the searched literature.

Vibrational Spectroscopy for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. americanpharmaceuticalreview.com These methods are powerful for identifying functional groups and providing insights into the molecular structure and bonding. bruker.com The vibrational frequencies are sensitive to the molecular environment, including intermolecular interactions like hydrogen bonding. Current time information in Bangalore, IN.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. nih.gov The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups. For this compound, the key functional groups are the cyclic carbamate (B1207046) (oxazolidinone ring) and the mesityl (2,4,6-trimethylphenyl) group.

The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands. The most prominent of these is the C=O stretching vibration of the cyclic carbamate, which typically appears at a high frequency. The N-H stretching vibration is also a key diagnostic peak. The aromatic C-H and C=C stretching vibrations from the mesityl group, as well as the aliphatic C-H stretching from the methyl groups and the oxazolidinone ring, will also be present. The C-O stretching within the oxazolidinone ring is another important feature. vscht.czwpmucdn.com

Expected Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3300 | Medium | N-H Stretch | Oxazolidinone |

| 3100-3000 | Medium | Aromatic C-H Stretch | Mesityl Group |

| 3000-2850 | Medium | Aliphatic C-H Stretch | Methyl, CH on ring |

| ~1750 | Strong | C=O Stretch (Amide I) | Oxazolidinone |

| ~1600, ~1470 | Medium-Weak | C=C Stretch (in-ring) | Mesityl Group |

| ~1540 | Medium | N-H Bend (Amide II) | Oxazolidinone |

| ~1250 | Strong | C-O-C Asymmetric Stretch | Oxazolidinone |

| ~1040 | Strong | C-O Stretch | Oxazolidinone |

This table is generated based on established correlation tables and data for similar oxazolidinone compounds. vscht.czwpmucdn.comlibretexts.orgorgchemboulder.com The exact peak positions and intensities can vary depending on the sample state (solid or solution) and the solvent used due to intermolecular interactions. Current time information in Bangalore, IN.

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. bruker.com While FT-IR is sensitive to polar functional groups with strong dipole moment changes, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. Therefore, it provides valuable information about the hydrocarbon skeleton and symmetric functional groups. americanpharmaceuticalreview.com

For this compound, Raman spectroscopy would be particularly useful for characterizing the vibrations of the aromatic mesityl ring and the symmetric vibrations of the methyl groups. The C=C stretching vibrations of the aromatic ring are expected to produce strong Raman signals. The symmetric breathing mode of the phenyl ring is also a characteristic Raman band. The C=O stretch of the oxazolidinone is also Raman active. researchgate.net

Expected Characteristic Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3100-3000 | Medium | Aromatic C-H Stretch | Mesityl Group |

| 3000-2850 | Strong | Aliphatic C-H Stretch | Methyl, CH on ring |

| ~1750 | Medium | C=O Stretch | Oxazolidinone |

| ~1610 | Strong | Aromatic C=C Stretch | Mesityl Group |

| ~1000 | Strong | Aromatic Ring Breathing | Mesityl Group |

| ~850 | Medium | C-H Out-of-plane Bend | Aromatic Ring |

This table is generated based on established correlation tables and data for similar aromatic and oxazolidinone compounds. americanpharmaceuticalreview.combruker.comresearchgate.net The relative intensities in Raman spectra can provide information on the concentration of the species in solution. bruker.com

Chiroptical Spectroscopy for Enantiomeric Excess and Absolute Configuration Determination

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. researchgate.netresearchgate.net These methods, including Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for determining the enantiomeric excess (ee) and the absolute configuration of chiral compounds like this compound.

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. arxiv.org This differential absorption is only observed in the region of UV-Vis absorption bands of a chromophore that is intrinsically chiral or perturbed by a chiral center. arxiv.org The resulting ECD spectrum, with its characteristic positive and negative peaks (Cotton effects), is a unique fingerprint of a specific enantiomer. spectroscopyonline.com

For this compound, the chromophores are the phenyl ring of the mesityl group and the carbonyl group of the oxazolidinone ring. The electronic transitions associated with these chromophores (e.g., π → π* transitions of the aromatic ring and n → π* transition of the carbonyl group) will give rise to Cotton effects in the ECD spectrum. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the stereocenter at the 4-position of the oxazolidinone ring. By comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations, the absolute configuration can be unambiguously assigned. researchgate.netresearchgate.net

Optical Rotatory Dispersion (ORD) is the measurement of the change in the angle of optical rotation of a substance with the wavelength of polarized light. openreview.net ORD and ECD are intimately related through the Kronig-Kramers transforms. An ORD spectrum displays a plain curve in regions far from an absorption band and an anomalous curve, known as a Cotton effect, in the region of an absorption band. spectroscopyonline.com

The sign of the Cotton effect in the ORD spectrum corresponds to the sign of the Cotton effect in the ECD spectrum. spectroscopyonline.com For a chiral molecule like this compound, the ORD spectrum would provide information about its stereochemistry. The specific rotation at a single wavelength (e.g., the sodium D-line at 589 nm) is a common characterization parameter, but a full ORD spectrum provides more detailed structural information.

It is noteworthy that the optical rotation of similar oxazolidinones, such as (S)-4-isopropyl-oxazolidin-2-one, has been shown to be highly dependent on the solvent. researchgate.net This phenomenon is due to changes in conformation and solvation, which alter the electronic environment of the chiral center. A similar solvent dependency would be expected for this compound, highlighting the importance of specifying the solvent when reporting optical rotation data.

Derivatization and Transformative Chemistry of 4 Mesityloxazolidin 2 One

Synthesis of Modified 4-Mesityloxazolidin-2-one Derivatives with Enhanced Properties

The primary modification of this compound to enhance its utility involves N-acylation. This transformation converts the oxazolidinone into a chiral N-acyl imide, which is the active form of the auxiliary for most applications. williams.edu The acylation is typically achieved by deprotonating the oxazolidinone with a strong base like n-butyllithium followed by reaction with an acid chloride or anhydride. williams.edu Alternatively, acyl transfer catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) can be used for the reaction with anhydrides. williams.edu

These N-acyl derivatives are not merely simple modifications; they are key intermediates whose properties are "enhanced" by enabling highly diastereoselective transformations at the α-carbon of the acyl group. harvard.edu The choice of the acyl group determines the specific chiral building block to be synthesized. For instance, an N-propionyl derivative can be used to generate a chiral center via alkylation, while an N-acetyl derivative is a precursor for stereoselective aldol (B89426) reactions. harvard.edu

The formation of these derivatives is a critical first step in harnessing the directing power of the mesityl group for asymmetric synthesis.

Table 1: Examples of N-Acyl Derivatives of 4-Aryl-oxazolidin-2-ones This table is illustrative of the types of N-acyl derivatives commonly prepared from chiral oxazolidinones like this compound.

| Acylating Agent | Resulting N-Acyl Group | Typical Application |

| Propionyl Chloride | N-Propionyl | Asymmetric Alkylation, Asymmetric Aldol Reactions harvard.edu |

| Acetyl Chloride | N-Acetyl | Asymmetric Aldol Reactions researchgate.net |

| Glycolic Acid derivatives | N-Glycolyl | Synthesis of α-amino and α-hydroxy acids |

| Crotonyl Chloride | N-Crotonyl | Asymmetric Michael Additions, Diels-Alder Reactions |

Role as a Building Block for Complex Heterocyclic Systems

While this compound itself is a heterocyclic system, its primary role as a "building block" is that of a temporary scaffold or chiral auxiliary. wikipedia.orguwindsor.ca In this context, it facilitates the construction of new, often more complex, chiral molecules. After guiding a stereoselective reaction, the auxiliary is cleaved and can, in principle, be recovered. williams.eduacs.org

The general process involves:

Acylation: Attachment of a desired acyl group to the nitrogen of this compound. williams.edu

Stereoselective Reaction: The N-acyl derivative is converted into an enolate, which then reacts with an electrophile (e.g., an alkyl halide or an aldehyde). The mesityl group directs the electrophile to one face of the enolate, leading to a product with a high degree of diastereoselectivity. harvard.edumsu.edu

Cleavage: The chiral auxiliary is removed from the newly modified acyl chain, revealing a new chiral functional group like a carboxylic acid, ester, alcohol, or amide. williams.eduacs.org

This sequence allows the chirality of the auxiliary to be transferred to the substrate, making the oxazolidinone a transient building block in the synthesis of enantiomerically enriched compounds. These resulting chiral carboxylic acids or alcohols can then serve as key fragments for the synthesis of more complex structures, including larger heterocyclic systems. beilstein-journals.org

Development of this compound-Based Chiral Ligands for Asymmetric Catalysis

The term "ligand" in the context of this compound is most accurately applied to its function as a covalently bound chiral director rather than as a detachable ligand for a metal catalyst in the traditional sense. harvard.eduoup.com In asymmetric reactions like aldol additions or alkylations, the N-acylated oxazolidinone forms a rigid, chelated metal enolate (typically with boron or lithium). harvard.edu

The mechanism of stereochemical control involves the following:

The N-acyl imide is deprotonated to form a (Z)-enolate, which chelates to the metal center (e.g., Boron). harvard.edu

This chelation creates a rigid, chair-like six-membered transition state. harvard.edu

The bulky mesityl group at the C4 position effectively shields one face of the enolate.

Consequently, an incoming electrophile, such as an aldehyde, can only approach from the less sterically hindered face, resulting in a highly predictable and diastereoselective C-C bond formation. harvard.edumsu.edu

The entire chiral imide-metal complex acts as the reactive species, where the oxazolidinone framework serves as an integral part of the "ligand" sphere for the enolate's metal cation, ensuring strict stereocontrol. The high diastereoselectivities achieved are a hallmark of this method. harvard.edu

Table 2: Representative Diastereoselectivity in Aldol Reactions Using N-Propionyl-4-Aryl-oxazolidin-2-one Data from analogous systems demonstrates the high selectivity expected for a 4-mesityl derivative. harvard.edu

| Aldehyde (Electrophile) | Product Type | Diastereomeric Ratio (syn:anti) | Yield (%) |

| Isobutyraldehyde | syn-Aldol Adduct | >500:1 | 88 |

| Benzaldehyde | syn-Aldol Adduct | >500:1 | 89 |

| n-Butyraldehyde | syn-Aldol Adduct | 141:1 | 75 |

Immobilization of this compound for Heterogeneous Asymmetric Reactions

A significant advancement in the application of chiral auxiliaries is their immobilization on solid supports, which facilitates purification and allows for the recovery and recycling of the often-expensive chiral agent. bath.ac.ukbeilstein-journals.org This approach merges the reliability of auxiliary-based methods with the practical advantages of heterogeneous catalysis.

The strategy typically involves anchoring the oxazolidinone to a polymer resin, such as a Merrifield or Wang resin. nih.govresearchgate.net For an aryl-substituted oxazolidinone, this is commonly achieved via a functional group on the aromatic ring. For example, an L-tyrosine-derived oxazolidinone can be attached to a chloromethylated resin (Merrifield resin) via its phenolic hydroxyl group. nih.gov A similar strategy could be envisioned for a functionalized mesityl group.

Once immobilized, the polymer-supported auxiliary is used in the same way as its solution-phase counterpart:

N-acylation on the solid support.

Diastereoselective reaction (e.g., enolate alkylation or aldol reaction).

Cleavage of the desired chiral product from the resin, leaving the auxiliary attached to the solid support.

The resin-bound auxiliary can then be recovered by simple filtration, washed, and reused in subsequent reaction cycles, often with little to no loss in stereoselectivity. rsc.orgthieme-connect.com

Table 3: Performance of a Reusable Polymer-Supported Oxazolidinone Auxiliary in Asymmetric Alkylation Results from a study on a supported Evans-type auxiliary, demonstrating the principle of recyclability. thieme-connect.com

| Cycle | Substrate (R¹) | Electrophile (R²) | Stereoselectivity (% ee) |

| 1 | Benzyl (B1604629) | Allyl bromide | 96 |

| 2 | Benzyl | Allyl bromide | 96 |

| 3 | Benzyl | Allyl bromide | 96 |

| 4 | Benzyl | Allyl bromide | 96 |

Future Research Directions and Emerging Paradigms in Chiral Oxazolidinone Chemistry

Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic pathways. For chiral auxiliaries like 4-Mesityloxazolidin-2-one, future research is intensely focused on developing routes that are both sustainable and atom-economical. The goal is to maximize the incorporation of reactant materials into the final product, thereby minimizing waste. monash.edu

A significant advancement in this area is the use of novel catalytic systems that avoid stoichiometric reagents and harsh conditions. For instance, the use of a deep eutectic solvent (DES) composed of a quaternary diammonium salt and urea (B33335) has been shown to be a promising and environmentally gentle medium for the atom-economic synthesis of oxazolidinones from epoxides and isocyanates. rsc.org This method operates without any additional catalyst or organic solvent, as the DES serves both roles. rsc.org Such protocols exhibit excellent green chemistry metrics, including high atom economy (AE), low E-factor, and high reaction mass efficiency (RME), signifying a substantial step towards more sustainable production. rsc.org

Another strategy involves developing reagentless protocols that achieve 100% atom economy. While not yet applied directly to this compound, a method for the iodosulfenylation of alkynes using only iodine and disulfides exemplifies this principle, converting all reactant atoms into the desired product. rsc.org Adapting such philosophies to the core synthesis of the oxazolidinone ring is a key area of future research.

| Green Metric | Value | Significance | Reference |

| Atom Economy (AE) | 100% | All atoms from the reactants are incorporated into the product. | rsc.org |

| E-Factor | 0.11 | Indicates a very low amount of waste generated per kilogram of product. | rsc.org |

| Reaction Mass Efficiency (RME) | 90.1% | Shows a high percentage of the mass of reactants ending up in the product. | rsc.org |

| Process Mass Intensity (PMI) | 1.11 | Reflects a highly efficient process with minimal overall mass usage. | rsc.org |

This table presents green chemistry metrics for an atom-economic synthesis of oxazolidinones using a Deep Eutectic Solvent (DES), as reported in the literature. rsc.org

Integration with Flow Chemistry and High-Throughput Experimentation

The transition from traditional batch processing to continuous flow chemistry offers significant advantages for the synthesis of chiral oxazolidinones. Flow chemistry provides superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. mdpi.com This technology is particularly well-suited for reaction optimization and the rapid synthesis of compound libraries, which can accelerate the discovery of new auxiliaries or novel applications for existing ones like this compound. unimi.it

High-Throughput Experimentation (HTE) complements flow chemistry by utilizing automated instrumentation and software to dramatically increase the rate of experimentation. chemspeed.com The integration of HTE with machine learning algorithms allows for the creation of adaptive systems that learn from each experiment, rapidly identifying optimal reaction conditions. nih.gov For the synthesis and application of chiral oxazolidinones, this integrated approach can be used to:

Rapidly screen catalysts and solvents for the synthesis of the auxiliary.

Optimize conditions for stereoselective reactions where the auxiliary is employed.

Build large datasets that can be used to train predictive machine learning models.

| Feature | Batch Synthesis | Continuous Flow Synthesis | Reference |

| Heat Transfer | Limited by surface area-to-volume ratio; potential for hotspots. | Excellent heat transfer due to high surface area-to-volume ratio. | nih.gov |

| Mass Transfer | Often limited by stirring speed and vessel geometry. | Enhanced mixing and mass transfer through static mixers or narrow channels. | mdpi.com |

| Safety | Large volumes of reagents pose higher risks. | Small reactor volumes minimize risk; hazardous intermediates can be generated and consumed in situ. | nih.gov |

| Scalability | Often requires re-optimization ("scaling up"). | Scaled by running the system for a longer duration ("scaling out"). | mdpi.com |

| Process Control | Difficult to precisely control temperature, pressure, and mixing. | Precise and automated control over all reaction parameters. | mdpi.com |

This table provides a comparative overview of batch versus continuous flow synthesis methodologies, highlighting the advantages that flow chemistry brings to the production of complex organic molecules.

Chemoenzymatic and Biocatalytic Approaches for Stereoselective Synthesis

Biocatalysis has emerged as a powerful and sustainable tool for producing enantiopure compounds. researchgate.net Enzymes operate under mild conditions, are highly stereoselective, and offer an environmentally friendly alternative to traditional chemical catalysts. researchgate.net For chiral oxazolidinones, research is focused on developing novel enzymatic and chemoenzymatic cascade reactions.

One promising approach involves a one-pot biocatalytic cascade that combines a styrene (B11656) monooxygenase for asymmetric epoxidation of alkenes with a halohydrin dehalogenase (HHDH) for the regioselective ring-opening of the resulting epoxides. researchgate.netdntb.gov.ua This dual-enzyme system allows for the stereo- and regioselective aminohydroxylation of various alkenes to produce enantiopure oxazolidinones, avoiding the use of expensive starting materials and harsh conditions often seen in classical syntheses. dntb.gov.ua

Furthermore, the field is advancing through protein engineering. By modifying the active sites of enzymes like HHDH, researchers can enhance their selectivity and expand their substrate scope to include more sterically demanding molecules. thieme-connect.com This tailored approach allows for the synthesis of a wider variety of chiral oxazolidinones with high optical purity. thieme-connect.com

| Enzyme System | Substrate Type | Transformation | Key Advantages | Reference |

| Styrene Monooxygenase & Halohydrin Dehalogenase | Alkenes | Asymmetric Aminohydroxylation | One-pot cascade, mild conditions, high stereoselectivity, avoids harsh reagents. | researchgate.netdntb.gov.ua |

| Engineered Halohydrin Dehalogenase (HheG) | Aryl Epoxides | α-Regioselective Ring-Opening | Enhanced enantioselectivity for specific isomers through protein engineering. | researchgate.net |

| Halohydrin Dehalogenase (HHDH) | Spiro-Epoxides | Kinetic Resolution / Ring Expansion | Access to complex and sterically hindered spiro-oxazolidinones with high optical purity. | thieme-connect.com |

This table summarizes emerging biocatalytic strategies for the synthesis of chiral oxazolidinones, detailing the enzymes used, the transformations they catalyze, and their primary benefits.

Machine Learning and Artificial Intelligence in Stereoselective Reaction Design

Machine learning (ML) and artificial intelligence (AI) are set to revolutionize stereoselective synthesis. Instead of relying solely on trial-and-error, chemists can now use predictive models to forecast the outcomes of asymmetric reactions. nih.gov These models are trained on large datasets of known reactions and can predict key parameters like enantiomeric excess (% ee) with remarkable accuracy. rsc.orgchemistryworld.com

For the application of chiral auxiliaries like this compound, ML can be used to:

Predict Stereoselectivity: Algorithms such as deep neural networks (DNNs) and random forests can analyze the structures of the substrate, reagents, and auxiliary to predict the stereochemical outcome of a reaction. nih.gov

Optimize Reaction Conditions: ML models can identify the optimal combination of solvent, temperature, catalyst, and other variables to maximize yield and selectivity. nih.gov

Design Novel Ligands and Auxiliaries: Generative models, which are a form of AI, can propose entirely new molecular structures for chiral ligands or auxiliaries that are predicted to have superior performance for a specific transformation. rsc.org

The integration of ML with high-throughput experimentation creates a closed loop where the AI designs experiments, an automated system performs them, and the results are fed back to the AI to refine its models further. nih.gov This approach accelerates the discovery process and deepens the fundamental understanding of what drives stereoselectivity.

Development of Next-Generation Chiral Auxiliaries with Tunable Properties

While Evans' oxazolidinones have been immensely successful, the search for next-generation chiral auxiliaries with improved or tunable properties is a vibrant area of research. cancer.gov The goal is to develop auxiliaries that offer higher diastereoselectivity, are more easily cleaved under mild conditions, and are readily recyclable. rsc.org

An exemplary case is the development of the "SuperQuat" family of auxiliaries (4-substituted 5,5-dimethyloxazolidin-2-ones). The introduction of gem-dimethyl groups at the C(5) position of the oxazolidinone ring confers two key advantages over traditional Evans auxiliaries:

Enhanced Conformational Control: The bulky dimethyl groups lock the conformation of the C(4) substituent, forcing it to shield one face of the N-acyl group more effectively, which leads to superior diastereofacial selectivity. rsc.org

Improved Cleavage and Recyclability: The steric hindrance at C(5) impedes nucleophilic attack at the endocyclic carbonyl group, making the auxiliary more robust and easier to remove and recover after the reaction. rsc.org

Future work in this area will likely focus on creating auxiliaries with electronically tunable groups, allowing their stereodirecting influence to be modulated by external stimuli. Other research directions include exploring different heterocyclic scaffolds, such as sulfur-based auxiliaries like thiazolidinethiones, which have shown superior performance in certain reactions. scielo.org.mx The continued development of novel, highly efficient, and tunable chiral auxiliaries remains crucial for advancing the capabilities of asymmetric synthesis. wikipedia.org

Q & A

Basic: What are the established synthetic routes for 4-Mesityloxazolidin-2-one, and how can reproducibility be ensured?

Answer:

The synthesis of this compound typically involves cyclization reactions of mesityl-substituted precursors under controlled conditions, such as acid-catalyzed ring closure or transition-metal-mediated cycloadditions. To ensure reproducibility:

- Document reaction parameters (temperature, solvent, catalyst loading) in detail, adhering to guidelines for experimental sections that emphasize transparency .

- Characterize intermediates and products using NMR, IR, and X-ray crystallography (as in , where structural confirmation via X-ray was critical) .